molecular formula C6H7Br3N2 B1404395 2,4,5-Tribromo-1-isopropyl-1H-imidazole CAS No. 863485-29-4

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Cat. No. B1404395
M. Wt: 346.85 g/mol
InChI Key: VVGQUAILRKCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a chemical compound with the CAS Number: 863485-29-4 . It has a molecular weight of 346.85 .

Scientific Research Applications

Antimicrobial Activity

  • 2,4,5-Tribromo-1H-imidazole was identified in extracts from muricid mollusc egg masses, indicating antimicrobial activity. This is the first report of this compound from a natural source (Benkendorff, Pillai, & Bremner, 2004).

Applications in Medicinal Chemistry

  • Imidazole derivatives, including 2,4,5-Tribromo-1-isopropyl-1H-imidazole, are used in medicinal chemistry due to their diverse biological activities, showing potential for new drug development (Ramos et al., 2020).

Catalysis in Organic Synthesis

  • The compound has been used as a key component in synthesizing trisubstituted imidazoles, demonstrating its utility in organic synthesis and nanocatalysis (Maleki & Paydar, 2015).

Corrosion Inhibition

  • Imidazole derivatives, including 2,4,5-Tribromo-1-isopropyl-1H-imidazole, have been studied for their effectiveness in corrosion inhibition, indicating potential applications in material science (Prashanth et al., 2021).

Crystallography and Structural Analysis

  • Crystal structure analysis of related compounds enhances understanding of their potential applications in various scientific fields (Peppel & Köckerling, 2009).

Ion Recognition and Chemosensors

  • Its derivatives have been used in the synthesis of chemosensors for ion recognition, highlighting their relevance in analytical chemistry (Esteves, Raposo, & Costa, 2013).

Safety And Hazards

The safety data sheet for 2,4,5-Tribromo-1-isopropyl-1H-imidazole suggests avoiding breathing its mist, gas or vapours. It also advises against contact with skin and eyes, and recommends the use of personal protective equipment .

properties

IUPAC Name

2,4,5-tribromo-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQUAILRKCRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.